

Comparative Analysis of 4-Methylazepane Analogues: A Guide to Structure-Activity Relationships

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Compound of Interest

Compound Name: 4-Methylazepane

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The azepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Strategic substitution on the seven-membered ring allows for the fine-tuning of pharmacological properties, making it a versatile template for drug design. This guide provides a comparative analysis of the structure-activity relationships (SAR) of **4-methylazepane** analogues and structurally related compounds, with a focus on their interactions with key biological targets implicated in various disease states. Due to the limited availability of comprehensive SAR studies focused solely on a broad series of **4-methylazepane** analogues, this guide draws upon data from closely related azepane and diazepine derivatives to provide valuable insights for the design and development of novel therapeutics.

Comparative Biological Activity of Azepane and Diazepine Analogs

The following tables summarize the quantitative data on the biological activity of various azepane and diazepine analogues, providing a basis for understanding the impact of structural modifications on receptor affinity.

Table 1: Dopamine and Serotonin Receptor Binding Affinities of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamide Analogs

Compound ID	R	Dopamine D2 Receptor Ki (nM)	Serotonin 5-HT3 Receptor Ki (nM)
5	H	>1000	2.8
8	5-Cl	380	1.3
11	6-Cl	>1000	1.0
14	5-Br	230	0.8
17	6-Me	>1000	1.2
20	5-OMe	860	2.5
23	6-OMe	>1000	0.9
53	5-Br, 6-NHMe	23.3	0.97
(R)-53	5-Br, 6-NHMe	10.5	0.7
(S)-53	5-Br, 6-NHMe	210	1.5

Table 2: In Silico Predicted 5-HT6 Receptor Binding Affinities of 3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl-benzenesulfonamide Analogs

Compound ID	R	Predicted Ki (nM)
10a	H	112.2
10b	4-CH3	98.5
10c	4-OCH3	125.8
10d	4-F	89.1
10e	4-Cl	92.3
10f	4-NO2	150.6
10g	3-CH3	105.4
10h	3-OCH3	132.7
10i	3-F	95.2
10j	3-Cl	99.8
10k	3-NO2	162.1
10l	2-CH3	118.9

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the development of azepane-based compounds.

Radioligand Binding Assays for Dopamine D2 and Serotonin 5-HT3 Receptors

Objective: To determine the binding affinity (K_i) of test compounds for dopamine D2 and serotonin 5-HT3 receptors.

Materials:

- Rat striatum and cortical membranes (for D2 and 5-HT3 receptors, respectively)

- [3H]Spiperone (for D2 receptor)
- [3H]GR65630 (for 5-HT3 receptor)
- Test compounds
- Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
- Scintillation cocktail
- Glass fiber filters
- Scintillation counter

Procedure:

- **Membrane Preparation:** Homogenize rat striatum or cortical tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
- **Binding Reaction:** In a final volume of 1 mL, incubate the membrane preparation with the radioligand ([3H]Spiperone for D2, [3H]GR65630 for 5-HT3) and various concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand (e.g., haloperidol for D2, tropisetron for 5-HT3).
- **Incubation:** Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
- **Filtration:** Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert IC50 values to Ki values using the Cheng-Prusoff equation.

In Silico Pharmacophore Modeling and 3D-QSAR for 5-HT6 Receptor Antagonists

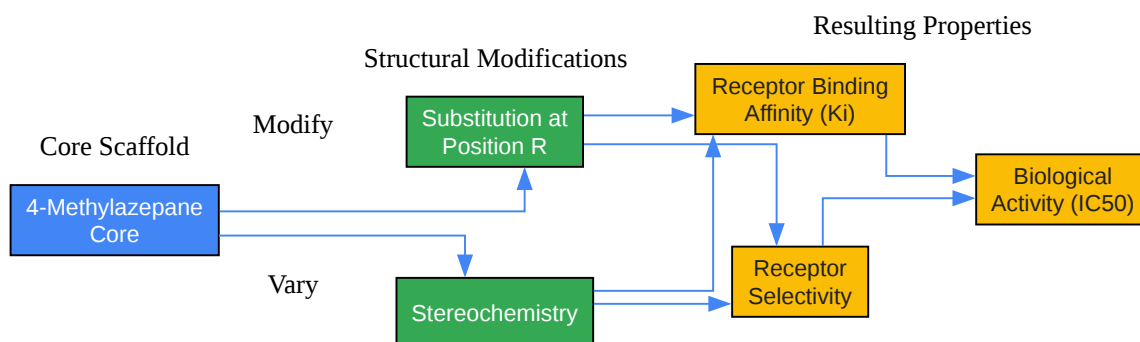
Objective: To predict the binding affinity of novel compounds to the 5-HT6 receptor using computational models.

Methodology:

- **Ligand Preparation:** A set of known 5-HT6 antagonists with experimentally determined binding affinities (K_i values) are selected as the training set. The 3D structures of these molecules are generated and optimized.
- **Pharmacophore Model Generation:** A pharmacophore model is developed based on the common chemical features of the high-affinity ligands in the training set. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups.
- **3D-QSAR Model Development:** A quantitative structure-activity relationship (QSAR) model is built by aligning the training set molecules to the pharmacophore model and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). Statistical methods, such as partial least squares (PLS), are used to correlate these descriptors with the biological activity (K_i values).
- **Model Validation:** The predictive power of the QSAR model is validated using a separate test set of compounds with known activities that were not used in the model generation.
- **Virtual Screening:** The validated pharmacophore and QSAR models are then used to screen a library of novel compounds (in this case, the 3-((4-methyl-1,4-diazepan-1-yl)methyl)phenyl-benzenesulfonamide analogs) to predict their binding affinities.

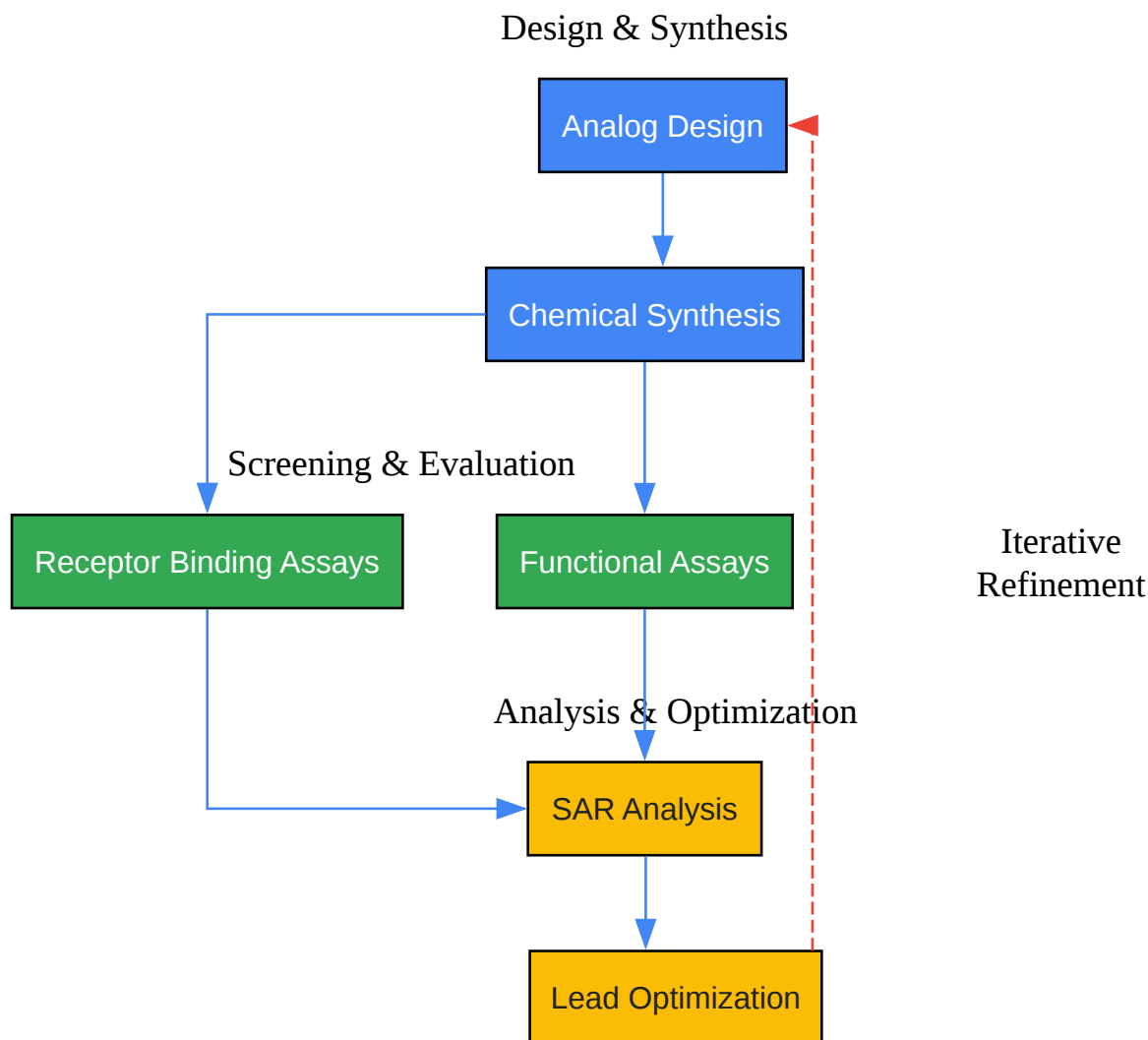
Visualizing Structure-Activity Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in SAR studies and a typical experimental workflow for the development of novel receptor ligands.



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Caption: Logical flow of a structure-activity relationship (SAR) study.

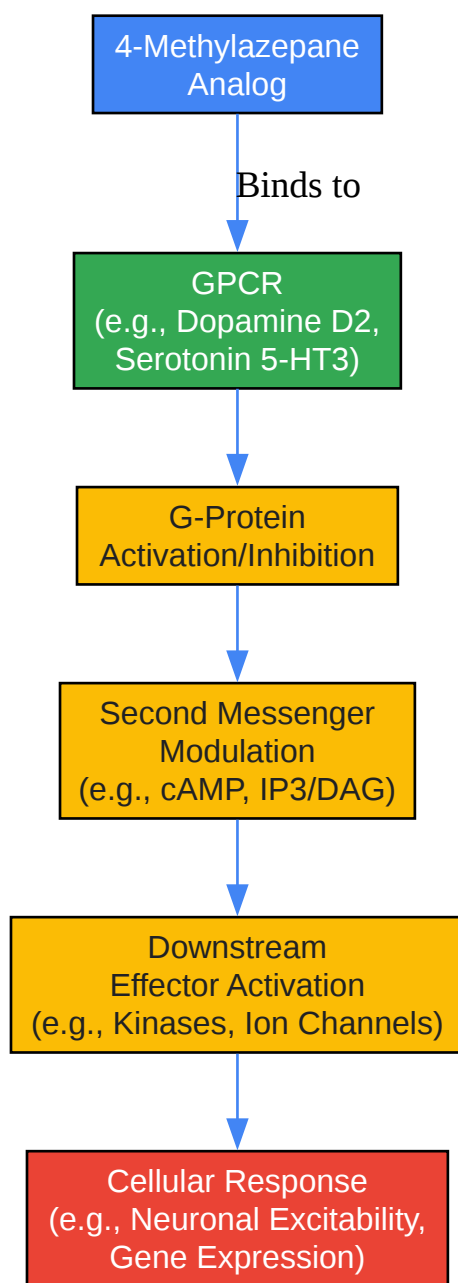


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Caption: General experimental workflow for ligand development.

Signaling Pathways

The biological effects of **4-methylazepane** analogs and related compounds are mediated through their interaction with specific receptors, which in turn modulate intracellular signaling pathways. For instance, compounds targeting dopamine and serotonin receptors, as highlighted in this guide, are known to influence key signaling cascades involved in neurotransmission.



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Caption: Generic GPCR signaling pathway modulated by receptor ligands.

This guide serves as a foundational resource for researchers interested in the SAR of **4-methylazepane** analogs. The presented data and methodologies, though drawn from structurally related compounds, offer a valuable starting point for the rational design of novel and potent therapeutic agents. Further dedicated studies on a diverse library of **4-methylazepane** derivatives are warranted to fully elucidate the SAR for this promising scaffold.

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References

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